molecular formula C9H7Cl2NO4 B560917 3,5_dichloro-N-(carboxymethyl)anthranilic acid CAS No. 101724-29-2

3,5_dichloro-N-(carboxymethyl)anthranilic acid

Cat. No.: B560917
CAS No.: 101724-29-2
M. Wt: 264.058
InChI Key: PYWMPIZOGDCOIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3,5_dichloro-N-(carboxymethyl)anthranilic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can lead to the formation of hydroxy derivatives .

Scientific Research Applications

3,5_dichloro-N-(carboxymethyl)anthranilic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5_dichloro-N-(carboxymethyl)anthranilic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

3,5_dichloro-N-(carboxymethyl)anthranilic acid can be compared with other similar compounds such as:

    Anthranilic acid: The parent compound, which lacks the chlorine and carboxymethyl substitutions.

    3,5-dichloroanthranilic acid: Similar to this compound but without the carboxymethyl group.

    N-(carboxymethyl)anthranilic acid: Similar but without the chlorine substitutions.

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-(carboxymethylamino)-3,5-dichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO4/c10-4-1-5(9(15)16)8(6(11)2-4)12-3-7(13)14/h1-2,12H,3H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWMPIZOGDCOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)NCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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